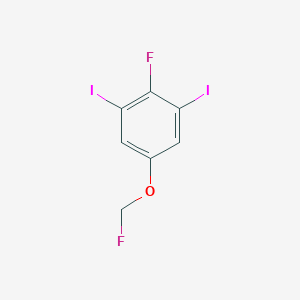
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves the following steps:
Halogenation: The introduction of iodine atoms to the benzene ring is achieved through halogenation reactions. This can be done using iodine and a suitable oxidizing agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents like or .
Methoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction, where a fluoromethylating agent reacts with the benzene derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch reactors: for controlled reactions.
Continuous flow reactors: for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as or to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), Nickel (Ni).
Major Products:
Substituted Benzene Derivatives: Depending on the substituents introduced.
Quinones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Scientific Research Applications
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to specific biological effects.
Comparison with Similar Compounds
- 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-6-(fluoromethoxy)benzene
Comparison:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
2-fluoro-5-(fluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
InChI Key |
OXRFEOLZTIJDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


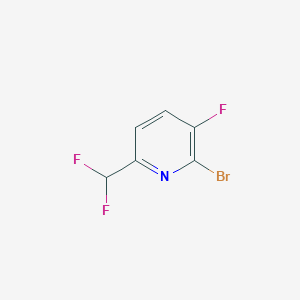
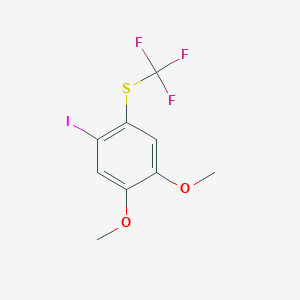
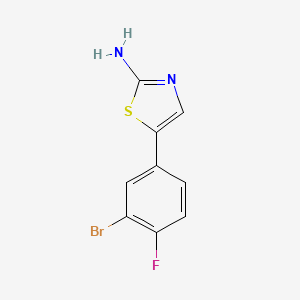
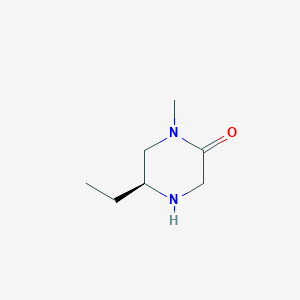
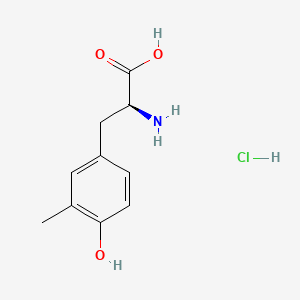

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
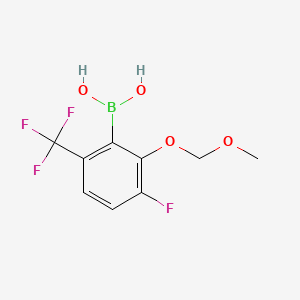
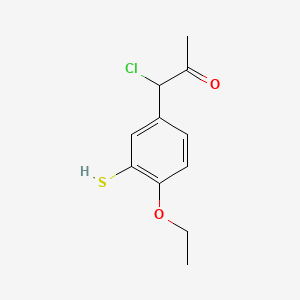

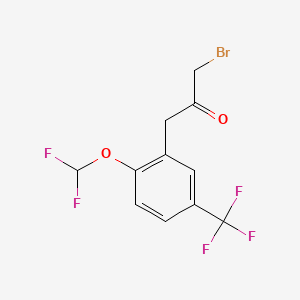

![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
